4,4'-Bipyridine

Catalog No.
S596919
CAS No.
553-26-4
M.F
C10H8N2
M. Wt
156.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4'-Bipyridine

CAS Number

553-26-4

Product Name

4,4'-Bipyridine

IUPAC Name

4-pyridin-4-ylpyridine

Molecular Formula

C10H8N2

Molecular Weight

156.18 g/mol

InChI

InChI=1S/C10H8N2/c1-5-11-6-2-9(1)10-3-7-12-8-4-10/h1-8H

InChI Key

MWVTWFVJZLCBMC-UHFFFAOYSA-N

SMILES

C1=CN=CC=C1C2=CC=NC=C2

Solubility

0.03 M

Synonyms

4,4’-Bipyridine; 4,4’-Bipyridyl; 4,4’-Dipyridine; 4-(4-Pyridyl)pyridine; IK 12; NSC 404423; SERS 420; γ,γ’-Bipyridyl; γ,γ’-Dipyridyl

Canonical SMILES

C1=CN=CC=C1C2=CC=NC=C2

Coordination Chemistry

4,4'-Bipyridine acts as a chelating ligand, meaning it can bind to a central metal ion through its two nitrogen atoms. This ability makes it a valuable tool in coordination chemistry, where scientists study the formation, structure, and properties of coordination complexes . Due to its strong binding affinity with various metals, 4,4'-bipyridine is often used to design and synthesize novel coordination complexes with diverse functionalities. These complexes find applications in catalysis, photochemistry, and materials science .

Supramolecular Chemistry

The ability of 4,4'-bipyridine to form strong coordination bonds with different metal ions allows it to participate in the construction of supramolecular assemblies. These assemblies are intricate structures built through non-covalent interactions between molecules. Due to its versatile binding properties, 4,4'-bipyridine plays a crucial role in creating various types of supramolecular architectures, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) . These frameworks have potential applications in gas storage, drug delivery, and catalysis.

Material Science

Researchers are exploring the potential of 4,4'-bipyridine-based materials for diverse applications in material science. Its ability to participate in coordination and supramolecular interactions allows for the design of materials with unique properties, such as tunable conductivity, photoluminescence, and responsiveness to external stimuli . For example, scientists are investigating the use of 4,4'-bipyridine derivatives in the development of sensors, solar cells, and light-emitting diodes.

Medicinal Chemistry

Research is ongoing to explore the potential of 4,4'-bipyridine derivatives as therapeutic agents. Modifications to the basic structure of 4,4'-bipyridine can lead to compounds with various biological activities, including antibacterial, antifungal, and anticancer properties . However, it's important to note that most of these applications are still in the early stages of development, and further research is needed to determine their efficacy and safety for potential clinical use.

4,4'-Bipyridine is an organic compound characterized by its molecular formula (C5H4N)2(C_5H_4N)_2 or C10H8N2C_{10}H_8N_2, and it has a molecular weight of 156.18 g/mol. This compound consists of two pyridine rings connected at the 4-position, making it one of several isomers of bipyridine. It appears as a colorless solid and is soluble in various organic solvents, which enhances its utility in

, including:

  • Reduction Reactions: It can be reduced to form N,N'-bis(trimethylsilyl)-4,4'-bipyridinylidene using trimethylsilyl chloride and lithium .
  • Coordination Chemistry: The compound acts as a ligand in coordination chemistry, forming several coordination polymers with transition metals .
  • Electro

Research indicates that 4,4'-bipyridine exhibits biological activity, particularly in the context of its derivatives. For example, paraquat, derived from 4,4'-bipyridine, is known for its herbicidal properties but also poses significant toxicity to mammals and humans. The compound has been studied for its role as a molecular catalyst in electrochemical processes, showcasing potential applications in energy conversion and storage .

There are multiple methods for synthesizing 4,4'-bipyridine:

  • Electrochemical Synthesis: Pyridine is oxidized to 4,4'-bipyridine using electrolysis in the presence of carbon dioxide and tetrabutylammonium perchlorate .
  • Coupling Reactions: Pyridine can be coupled using alkali metals or transition metal catalysts to yield 4,4'-bipyridine with moderate yields .
  • Functionalization: Various functional groups can be introduced through nucleophilic additions or radical reactions to modify the bipyridine structure for specific applications .

These methods allow for flexibility in producing 4,4'-bipyridine with desired properties.

The primary applications of 4,4'-bipyridine include:

  • Herbicide Production: It is mainly used as an intermediate in synthesizing paraquat, a widely used herbicide .
  • Coordination Chemistry: Its ability to form complexes with transition metals makes it valuable in creating new materials and catalysts .
  • Electrochemical Devices: The compound's derivatives are explored for use in batteries and fuel cells due to their electrochemical properties .

Studies on the interactions of 4,4'-bipyridine with various substrates have revealed insights into its reactivity and potential applications:

  • Hydrogen Atom Reactions: Research has shown that 4,4'-bipyridine reacts with hydrogen atoms in acidic aqueous solutions, indicating its potential role as a molecular catalyst .
  • Pressure Effects: High-pressure conditions have been shown to alter the reactivity of 4,4'-bipyridine derivatives significantly, leading to new product formations under specific conditions .

These studies underscore the importance of environmental factors on the behavior of this compound.

Several compounds share structural similarities with 4,4'-bipyridine. Here are some notable examples:

Compound NameStructure TypeUnique Features
2,2'-BipyridineIsomerDifferent linkage position; less toxic than paraquat
3,3'-BipyridineIsomerExhibits different coordination properties
N,N'-Dimethyl-4,4'-bipyridiniumQuaternary SaltMore soluble and highly toxic; used as an herbicide
2,6-Bis(1-pyridyl)pyridineBis-pyridylForms stable complexes with metals; used in catalysis

While these compounds share structural characteristics with 4,4'-bipyridine, they differ significantly in their chemical behavior and applications. The unique position of the nitrogen atoms and the connectivity of the pyridine rings contribute to their distinct properties.

XLogP3

1.4

Boiling Point

305.0 °C

LogP

1.28 (LogP)

Melting Point

111.0 °C

UNII

X4O2OD61CB

Related CAS

27926-72-3 (di-hydrochloride)

GHS Hazard Statements

Aggregated GHS information provided by 201 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (80.1%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (19.9%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (19.9%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (19.9%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (77.11%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

5.56e-05 mmHg

Pictograms

Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Environmental Hazard

Other CAS

37275-48-2
553-26-4

Wikipedia

4,4'-bipyridine

General Manufacturing Information

4,4'-Bipyridine: ACTIVE
SP - indicates a substance that is identified in a proposed Significant New Use Rule.

Dates

Modify: 2023-08-15
Sawada et al. Minimal nucleotide duplex formation in water through enclathration in self-assembled hosts. Nature Chemistry, doi: 10.1038/nchem.100, published online 22 February 2009. http://www.nature.com/naturechemistry
Meazza et al. Halogen-bonding-triggered supramolecular gel formation. Nature Chemistry, doi: 10.1038/nchem.1496, published online 11 November 2012 http://www.nature.com/nchem

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